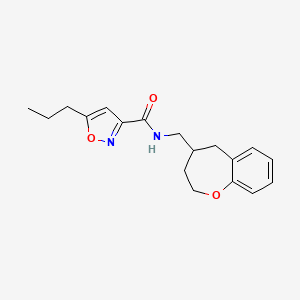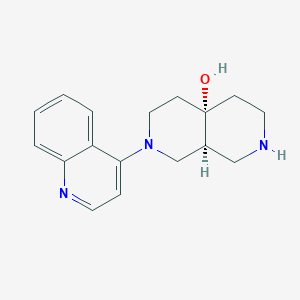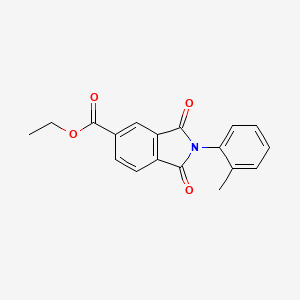![molecular formula C10H13NO5S B5632716 methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)
methyl N-[(4-methoxyphenyl)sulfonyl]glycinate
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multi-step chemical processes, starting from basic chemical precursors to achieve the desired molecular structure. For instance, the synthesis of methyl sulfomycinate and sulfomycinic amide, which are degradation products of sulfomycin thiopeptide antibiotics, begins with diethoxyacetonitrile, demonstrating a convergent synthesis approach (Bagley & Glover, 2006). Another example includes the synthesis of a novel methyl compound with antimicrobial properties, showcasing the diverse synthetic routes utilized in creating sulfonamide-based molecules (Murugavel et al., 2017).
Molecular Structure Analysis
The molecular structure of methyl N-[(4-methoxyphenyl)sulfonyl]glycinate and similar compounds is often analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the detailed examination of the compound's structure, including bond lengths, angles, and the overall geometry, which are crucial for understanding its reactivity and properties (Murugavel et al., 2017).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, highlighting its reactivity and versatility. For example, its synthesis can involve reactions such as etherification, sulfonation, and amide formation, each contributing to the molecule's unique structure and potential applications. The compound's reactivity with different reagents and under various conditions can be leveraged to produce a wide array of derivatives with diverse biological and chemical properties.
Physical Properties Analysis
The physical properties of this compound, including its melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for predicting its behavior in different environments and applications, ranging from chemical synthesis to potential pharmaceutical uses.
Chemical Properties Analysis
The chemical properties of this compound, such as its acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for its application in synthesis and drug development. Its sulfonamide group, in particular, plays a significant role in its chemical behavior, influencing its interactions with other molecules and reagents.
特性
IUPAC Name |
methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-3-5-9(6-4-8)17(13,14)11-7-10(12)16-2/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWTVZKDBPLSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)
![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)

![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)
![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)
![ethyl 4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B5632674.png)

![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)
![methyl 5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5632708.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)

![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)